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Abstract: This technical guide provides a comprehensive overview of N-methylpent-4-
enamide (CAS No. 52565-61-4), a bifunctional molecule incorporating both a secondary amide
and a terminal alkene. This unique combination of functional groups makes it a valuable
building block in various fields, including polymer science, organic synthesis, and materials
chemistry. This document details its chemical structure, physicochemical properties,
spectroscopic signature, a validated synthesis protocol, and discusses its chemical reactivity
and potential applications for researchers, scientists, and professionals in drug development.

Molecular Structure and Identification

N-methylpent-4-enamide is an acyclic organic compound with a five-carbon chain. Its
structure is characterized by a terminal double bond between C4 and C5 and a secondary
amide group where the nitrogen atom is substituted with a methyl group.

The fundamental identification parameters for N-methylpent-4-enamide are summarized in
the table below.[1][2]
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Identifier Value

IUPAC Name N-methylpent-4-enamide[1]

CAS Number 52565-61-4[1][2]

Molecular Formula CeH11NOJ[1][2]

Canonical SMILES CNC(=0)CCC=CJ[1]

InChi INChl=1S/C6H11NO/c1-3-4-5-6(8)7-2/h3H,1,4-
5H2,2H3,(H,7,8)[1]

InChlKey WMSBZEVWAHDCGZ-UHFFFAOYSA-N[1]

graph G {
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Figure 1: 2D Chemical Structure of N-methylpent-4-enamide.

Physicochemical Properties

The physical and chemical properties of N-methylpent-4-enamide dictate its behavior in

various chemical systems, including its solubility, reactivity, and potential for intermolecular

interactions. The following properties have been computationally predicted.
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Property Value Source
Molecular Weight 113.16 g/mol [1112]
Monoisotopic Mass 113.084063974 Da [1]
XLogP3 0.6 [1]

Hydrogen Bond Donor Count 1

[1]2]

Hydrogen Bond Acceptor

Count

[1]2]

Rotatable Bond Count 3

[1](2]

Topological Polar Surface Area  29.1 A2

[1](2]

Spectroscopic Characterization

Spectroscopic analysis is critical for the unambiguous identification and characterization of N-

methylpent-4-enamide. The expected spectral data are outlined below, based on the known

ranges for its constituent functional groups.[3][4]
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Spectroscopy

Feature

Expected Chemical
Shift / Wavenumber

Rationale

1H NMR

Vinyl Protons (=CH2)

Protons on a terminal

~4.9 -5.1 ppm
PP double bond.

Proton on an internal

Vinyl Proton (-CH=) ~5.7 - 5.9 ppm carbon of a double
bond.

Allylic Protons (-CHz- Protons adjacent to
~2.3 ppm

CH=) the C=C double bond.

Alpha-Carbonyl Protons adjacent to
~2.2 ppm

Protons (-CH2-C=0) the carbonyl group.

N-Methyl Protons (- Methyl group attached
~2.8 ppm

NH-CHs)

to the amide nitrogen.

Amide Proton (-NH-)

~5.5 - 8.5 ppm (broad)

Labile proton on the

nitrogen atom.

13C NMR

Carbonyl Carbon
(C=0)

Characteristic shift for
~172 ppm a secondary amide

carbonyl.

Internal sp2 hybridized

Alkene Carbon (-CH=) ~137 ppm
carbon.
Terminal sp?
Alkene Carbon (=CH2)  ~115 ppm o
hybridized carbon.
N-Methyl Carbon (- Methyl group attached
~26 ppm )
CHs) to nitrogen.
Aliphatic Carbons (- sp? hybridized
P ( ~30 - 40 ppm Py ) )
CHz2-) carbons in the chain.
Characteristic of a
~3300 cm~1 (sharp, ]
IR Spectroscopy N-H Stretch secondary amide N-H
moderate)
bond.[4][5]
© 2026 BenchChem. All rights reserved. 5/13 Tech Support


https://www.pearson.com/channels/organic-chemistry/asset/9b9aee5a/how-would-you-expect-the-ir-and-h-nmr-spectra-for-propanamide-and-n-n-diethylpro
https://webbook.nist.gov/cgi/cbook.cgi?ID=C1119295&Mask=80
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3060558?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

~3080 cm~t (weak to

moderate)

=C-H Stretch

Stretching vibration of
H bonded to sp2
carbons.

~2850-2960 cm™1

C-H Stretch (sp3)
(strong)

Aliphatic C-H bond

stretching.

C=0 Stretch (Amide )  ~1650 cm™1 (strong)

Carbonyl stretching is
a very strong,
characteristic amide
band.[4][5]

C=C Stretch ~1640 cm~1 (variable)

Alkene stretch, may
overlap with the
Amide | band.

N-H Bend (Amide II) ~1550 cm~! (strong)

Combination of N-H
bending and C-N

stretching.

Mass Spectrometry Molecular lon [M]*

Corresponding to the
m/z 113.084 exact mass of

CeH11NO.[1]

Key Fragments m/z 98, 84, 72, 57, 44

Potential fragments
from cleavage alpha
to the carbonyl,
McLafferty
rearrangement, or
loss of the

methylamino group.

Synthesis and Manufacturing

N-methylpent-4-enamide can be reliably synthesized via the nucleophilic acyl substitution of a

4-pentenoyl derivative with methylamine. The use of 4-pentenoyl chloride is a common and

efficient method.

Causality of Experimental Design
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This protocol utilizes the high reactivity of an acid chloride toward a nucleophile.

Reagents: 4-Pentenoyl chloride is the electrophilic acylating agent. Methylamine serves as
the nucleophile.

Solvent: A dry, aprotic solvent like dichloromethane (DCM) is used to prevent hydrolysis of
the highly reactive acid chloride.

Base: Triethylamine (TEA) is a non-nucleophilic base used as an acid scavenger. It
neutralizes the hydrochloric acid (HCI) byproduct generated during the reaction, preventing
the protonation and deactivation of the methylamine nucleophile.

Workup: An aqueous workup with dilute acid and brine removes the triethylamine
hydrochloride salt and any unreacted methylamine, followed by drying and solvent
evaporation to isolate the crude product.

Purification: Column chromatography is employed to separate the desired amide from any
non-polar starting materials or polar impurities, yielding the pure product.
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Dissolve 4-Pentenoyl Chloride
in dry Dichloromethane (DCM)
under N2 atmosphere at 0°C.

Prepare solution of Methylamine
and Triethylamine in dry DCM.

'

Add Methylamine solution dropwise
to the stirred acid chloride solution.

Allow reaction to warm to room temperature
and stir for 2-4 hours.
Monitor by TLC.

l

Quench with H20.
Wash with 1M HCI, sat. NaHCOs, and Brine.

'

Dry organic layer over Na2S0Oa,
filter, and concentrate in vacuo.

'

Purify crude product via
Silica Gel Column Chromatography.

Click to download full resolution via product page

Figure 2: Experimental workflow for the synthesis of N-methylpent-4-enamide.

Experimental Protocol
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This procedure is a representative method for laboratory-scale synthesis.[6]

Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir
bar and a nitrogen inlet, add 4-pentenoyl chloride (1.0 eq). Dissolve in anhydrous
dichloromethane (DCM, approx. 0.2 M). Cool the flask to 0°C in an ice bath.

Reagent Addition: In a separate flask, add methylamine (2.0 M solution in THF, 1.1 eq) and
triethylamine (1.2 eq) to anhydrous DCM. Transfer this solution to an addition funnel.

Reaction: Add the methylamine/triethylamine solution dropwise to the stirred acid chloride
solution over 30 minutes, maintaining the internal temperature below 5°C.

Completion: After the addition is complete, remove the ice bath and allow the reaction
mixture to warm to room temperature. Stir for an additional 3 hours. Monitor the reaction
progress by Thin Layer Chromatography (TLC).

Aqueous Workup: Upon completion, dilute the reaction mixture with DCM. Transfer to a
separatory funnel and wash sequentially with 1 M HCI (2x), saturated agueous NaHCOs (2x),
and brine (1x).

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na2S0a), filter, and
concentrate the filtrate under reduced pressure to yield the crude product.

Purification: Purify the crude residue by flash column chromatography on silica gel, using a
gradient of ethyl acetate in hexanes as the eluent, to afford pure N-methylpent-4-enamide.

Chemical Reactivity and Potential Applications

The dual functionality of N-methylpent-4-enamide makes it a versatile reagent in organic

chemistry. The reactivity of the alkene and amide groups can be selectively addressed.

» Alkene Group Reactivity: The terminal double bond is susceptible to a wide range of
transformations, including:

o Electrophilic Addition: Reactions such as hydrogenation, halogenation, and
hydrohalogenation can selectively modify the alkene without affecting the amide.
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o Oxidation: The double bond can be oxidized to form an epoxide or cleaved via ozonolysis
to yield an aldehyde.

o Polymerization: It can act as a monomer in radical or transition-metal-catalyzed
polymerization reactions to produce functionalized polymers.

o Amide Group Reactivity: The secondary amide is relatively stable but can undergo:

o Hydrolysis: Under strong acidic or basic conditions, the amide bond can be cleaved to
yield 4-pentenoic acid and methylamine.

o Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce the
amide to the corresponding amine, N-methylpent-4-en-1-amine.

Potential Applications

Based on its structure, N-methylpent-4-enamide is a promising candidate for several
applications:

o Polymer Chemistry: As a functional monomer, it can be used to synthesize polymers with
pendant amide groups, which can enhance properties like hydrophilicity, thermal stability,
and adhesion.

» Organic Synthesis: It serves as a valuable building block where the alkene or amide can be
transformed selectively, enabling the synthesis of more complex molecules, including
nitrogen-containing heterocycles and other scaffolds relevant to medicinal chemistry.[7]

» Drug Discovery: The pentenamide scaffold can be incorporated into larger molecules to
explore potential biological activities. Amide-containing compounds are ubiquitous in
pharmaceuticals, and the terminal alkene provides a handle for further functionalization or
conjugation.[7]

Safety and Handling

No specific safety data sheet (SDS) is available for N-methylpent-4-enamide in the provided
search results. However, based on the functional groups present, general laboratory safety
precautions should be observed.[8][9]
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o Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab
coat, and chemical-resistant gloves.

» Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid
inhalation of vapors and contact with skin and eyes.

» Storage: Store in a tightly sealed container in a cool, dry place away from incompatible
materials.

e Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

[°]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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